L-Ornithine, N2-methyl-

Beschreibung

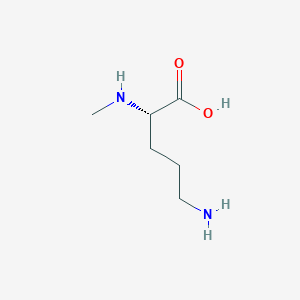

N²-Methyl-L-ornithine is a methylated derivative of L-ornithine, a non-proteinogenic amino acid central to the urea cycle and polyamine biosynthesis. L-Ornithine itself is characterized by a five-carbon backbone with amino groups at the δ and α positions, distinguishing it from lysine (one fewer methylene group) and arginine (guanidino group instead of a primary amine) . Methylation at the N² position likely alters its metabolic interactions, transport kinetics, and enzyme binding compared to unmodified ornithine.

Eigenschaften

IUPAC Name |

(2S)-5-amino-2-(methylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-8-5(6(9)10)3-2-4-7/h5,8H,2-4,7H2,1H3,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRWQPFBXDVLAH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426397 | |

| Record name | L-Ornithine, N2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16748-29-1 | |

| Record name | N2-Methyl-L-ornithine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016748291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Ornithine, N2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-METHYL-L-ORNITHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95YQ110TMJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reductive Alkylation of L-Ornithine

A primary route involves reductive alkylation of L-ornithine using formaldehyde and a reducing agent. This method leverages the nucleophilic δ-amine group of ornithine, which reacts with formaldehyde to form an imine intermediate. Subsequent reduction with sodium cyanoborohydride (NaBH3CN) or hydrogen/palladium yields N2-methyl-L-ornithine.

Mechanistic Insights :

-

Step 1 : Formation of a Schiff base between formaldehyde and the δ-amine group of L-ornithine under mildly acidic conditions (pH 4–6).

-

Step 2 : Selective reduction of the imine bond while preserving the α-amine and carboxylate functionalities.

-

Optimization Challenges : Competing reactions at the α-amine group require precise pH control and stoichiometric ratios to avoid over-alkylation.

Typical Reaction Conditions :

| Parameter | Value/Range |

|---|---|

| Solvent | Aqueous methanol (50%) |

| Temperature | 25–30°C |

| Reducing Agent | NaBH3CN (1.2 eq) |

| Reaction Time | 12–24 hours |

Enzymatic Methylation Using SAM-Dependent Transferases

Methyltransferases utilizing S-adenosylmethionine (SAM) as a methyl donor offer a biocatalytic route. Enzymes such as lysine methyltransferases (e.g., SETD7) have shown promiscuity toward ornithine derivatives.

Key Considerations :

-

Substrate Specificity : Engineering enzymes for higher affinity toward L-ornithine remains a bottleneck.

-

Yield Limitations : Reported conversions rarely exceed 30% due to competing hydrolysis of SAM.

Case Study :

-

Enzyme : Recombinant SETD7 expressed in E. coli.

-

Conditions : 50 mM Tris-HCl (pH 8.0), 2 mM SAM, 10 mM L-ornithine, 24-hour incubation at 37°C.

-

Outcome : 28% conversion to N2-methyl-L-ornithine, isolated via ion-exchange chromatography.

Solid-Phase Peptide Synthesis (SPPS) Derivatives

N2-Methyl-L-ornithine can be incorporated into peptides using Fmoc-protected derivatives. This approach is critical for studying its role in peptide-based inhibitors.

Synthetic Protocol :

-

Protection : Fmoc-L-ornithine(Boc)-OH is methylated at the δ-nitrogen using methyl triflate.

-

Deprotection : Boc group removal with TFA/water (95:5).

-

SPPS Integration : Coupling using HBTU/HOBt activation on Wang resin.

Purity and Yield :

-

HPLC Analysis : >95% purity after reverse-phase purification.

-

Mass Spectrometry : [M+H]+ m/z = 161.1 (theoretical 161.2).

Challenges in Isolation and Characterization

Chromatographic Resolution

N2-methylation introduces minimal polarity differences from L-ornithine, complicating separation. Ion-pair chromatography with heptafluorobutyric acid (HFBA) improves resolution:

| Column | Mobile Phase | Retention Time (min) |

|---|---|---|

| C18 (150 × 4.6 mm) | 0.1% HFBA in H2O/MeCN (95:5) | L-Orn: 6.2; N2-Me-L-Orn: 8.7 |

Spectroscopic Validation

-

NMR (D2O, 600 MHz) :

-

δ 1.65–1.80 (m, 2H, γ-CH2), δ 2.95 (s, 3H, N-CH3), δ 3.25 (t, 2H, δ-CH2).

-

-

IR : N-H stretch at 3320 cm⁻¹ (α-amine), absent in δ-N-methyl region.

Industrial-Scale Production Feasibility

Current methods face scalability issues:

-

Cost of Enzymatic Routes : SAM dependency makes large-scale synthesis economically unviable.

-

Chemical Synthesis : Requires multi-step protection/deprotection, limiting throughput.

Proposed Solutions :

-

Continuous Flow Systems : Mitigate exothermic risks in reductive alkylation.

-

Immobilized Enzymes : Reuse SAM regenerating systems (e.g., methionine adenosyltransferase).

Analyse Chemischer Reaktionen

Types of Reactions: L-Ornithine, N2-methyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it back to its parent amino acid, L-ornithine.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Physiological Role and Mechanisms

L-Ornithine is primarily known for its involvement in the urea cycle, where it facilitates the detoxification of ammonia by converting it into urea. This function is crucial for maintaining nitrogen balance in the body and preventing hyperammonemia, which can lead to severe neurological issues .

Key Functions:

- Ammonia Detoxification: L-Ornithine aids in converting toxic ammonia into urea, which is excreted by the kidneys.

- Protein Synthesis: It supports tissue repair and protein synthesis by influencing polyamine biosynthesis .

- Immune Modulation: L-Ornithine-derived polyamines are essential for lymphocyte proliferation and macrophage activation, playing a role in immune responses .

Athletic Performance

L-Ornithine supplementation has been studied for its potential to enhance athletic performance by reducing exercise-induced fatigue and promoting muscle recovery. Research indicates that it helps in:

- Nitrogen Retention: Enhancing nitrogen balance can lead to better muscle recovery post-exercise.

- Reduction of Muscle Damage: Supplementation may reduce markers of muscle damage after intense physical activity .

Case Study:

A randomized controlled trial demonstrated that participants receiving L-Ornithine showed improved recovery markers compared to a placebo group after high-intensity training sessions .

Sleep Quality Improvement

Studies have shown that L-Ornithine supplementation may improve sleep quality by modulating stress responses. A notable trial indicated significant improvements in sleep quality metrics among participants taking L-Ornithine over eight weeks compared to those on a placebo .

Microbiological Applications

Recent research highlights L-Ornithine's role as a chemoattractant for certain bacterial strains, particularly Pseudomonas aeruginosa. This property can be leveraged in microbiological studies to understand bacterial behavior and interactions with host organisms .

Key Findings:

- L-Ornithine attracts Pseudomonas aeruginosa, which has implications for understanding infections and developing targeted therapies against this pathogen .

Ophthalmic Research

Long-term treatment with high doses of L-Ornithine has been investigated for its effects on visual function. A study found no retinal damage associated with prolonged high-dose L-Ornithine supplementation, suggesting its safety profile in ocular applications .

Findings Summary:

- Long-term supplementation did not induce retinal damage in healthy subjects, indicating potential therapeutic uses without adverse effects on eye health .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of L-Ornithine, N2-methyl- involves its participation in the urea cycle, where it helps in the detoxification of ammonia. The N2-methyl group may influence its interaction with enzymes and other molecules, potentially altering its biological activity. The compound is metabolized to L-arginine, which stimulates the release of growth hormone and supports immune function.

Vergleich Mit ähnlichen Verbindungen

N²-Substituted L-Ornithine Derivatives

- N²-Succinyl-L-Ornithine: Exhibits superior binding affinity (-12.8 kcal/mol) to Pseudomonas aeruginosa’s L-ornithine-N5-monooxygenase (PvdA) compared to L-ornithine (-7.7 kcal/mol), interacting with residues SER21, ARG357, and others .

- N²-Acetyl-L-Ornithine: A key intermediate in acetylated amino acid metabolism, with a molecular weight of 174.2 g/mol and distinct physicochemical properties (e.g., solubility, volatility for GC-MS analysis) .

N⁵-Modified L-Ornithine Analogs

- N⁵-(1-Iminoalkenyl)-L-Ornithines: These derivatives, such as L-VNIO, act as competitive inhibitors of nitric oxide synthase (NOS) and dimethylarginine dimethylaminohydrolase (DDAH), disrupting arginine metabolism . Their synthesis involves imidic ester intermediates, achieving yields >84% .

Structural Homologs: L-Lysine and L-Arginine

- L-Lysine : Shares a similar backbone but with an additional methylene group. Vibrio vulnificus’ ornithine/lysine decarboxylase (VvL/ODC) accommodates both substrates via a reoriented 3(10)-helix, enabling dual specificity .

- L-Arginine: Converted to L-ornithine via arginase in the urea cycle. Nω-methyl-L-arginine (L-NMA) inhibits nitric oxide synthase (NOS) but relies on L-arginine transporters (Km = 4–368 µM) for cellular uptake, unlike L-ornithine derivatives .

Functional and Metabolic Comparisons

Enzyme Interactions and Inhibition

Metabolic Engineering and Production

Corynebacterium glutamicum strains engineered with gapC and rocG genes achieve L-ornithine titers of 14.84 g/L by enhancing NADPH availability . Methylated derivatives may require similar cofactor optimization for industrial-scale synthesis.

Physicochemical and Analytical Properties

| Property | L-Ornithine | N²-Acetyl-L-Ornithine | N²-Succinyl-L-Ornithine |

|---|---|---|---|

| Molecular Weight | 132.16 g/mol | 174.20 g/mol | 247.23 g/mol |

| Key Detection Methods | GC-MS (derivatized) | HPLC, NMR | Docking simulations |

| Solubility | High in aqueous buffers | Moderate (polar solvents) | Low (hydrophobic interactions) |

Biologische Aktivität

L-Ornithine, N2-methyl- is a derivative of the amino acid ornithine, which plays a crucial role in various biological processes, particularly in the urea cycle and polyamine synthesis. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of L-Ornithine, N2-methyl-

L-Ornithine, N2-methyl- is synthesized from L-ornithine and is characterized by the addition of a methyl group at the nitrogen atom. This modification influences its biological properties and interactions with cellular pathways. The compound is involved in detoxifying ammonia through the urea cycle, where it is converted into L-arginine, ultimately stimulating growth hormone release and supporting immune function .

The primary mechanism of action of L-Ornithine, N2-methyl- involves its participation in the urea cycle:

- Detoxification : It helps convert toxic ammonia into urea, facilitating its excretion.

- Growth Hormone Release : By metabolizing into L-arginine, it stimulates the pituitary gland to release growth hormone.

- Polyamine Synthesis : It serves as a precursor for polyamines like putrescine and spermine, which are essential for cell growth and function .

1. Metabolic Functions

L-Ornithine, N2-methyl- contributes to several metabolic pathways:

- Urea Cycle : Critical for nitrogen disposal.

- Polyamine Pathway : Involved in cellular proliferation and differentiation.

2. Cellular Effects

Research indicates that L-Ornithine derivatives can influence cellular behavior:

- Wound Healing : Studies show that L-Ornithine enhances wound healing by modulating immune responses and promoting collagen synthesis .

- Macrophage Polarization : It affects macrophage phenotypes, potentially shifting them from pro-inflammatory (M1) to anti-inflammatory (M2) states .

3. Neuroprotective Effects

Recent studies suggest that L-Ornithine may have neuroprotective properties:

- It has been shown to elevate brain levels of L-arginine and modulate neurotransmitter systems, indicating potential roles in cognitive functions .

Case Study 1: Wound Healing

A controlled clinical study demonstrated that supplementation with L-Ornithine significantly reduced blood ammonia levels while promoting urea synthesis, which is crucial for patients with chronic wounds. The study highlighted improvements in healing rates associated with increased L-arginine availability from L-Ornithine metabolism .

Case Study 2: Neuroprotection

In an animal model, oral administration of L-Ornithine led to increased levels of L-arginine in the brain, suggesting enhanced transport across the blood-brain barrier. This was linked to improved cognitive performance in tasks requiring memory .

Research Findings

Q & A

Basic: What are the primary biosynthetic pathways for L-Ornithine, and how do they differ in prokaryotic versus eukaryotic systems?

L-Ornithine biosynthesis occurs via two main pathways:

- Pathway I (via L-glutamate) : Common in prokaryotes like Bacillus spp., this pathway involves enzymes such as N-acetylglutamate synthase and ornithine acetyltransferase.

- Pathway II (via L-arginine) : Predominant in eukaryotes, L-ornithine is derived from L-arginine via arginase-mediated hydrolysis.

Experimental validation of these pathways relies on isotopic tracer studies and gene knockout models. For example, MetaCyc databases confirm Pathway I in Corynebacterium glutamicum with traceable experimental support . Differences in regulatory mechanisms (e.g., feedback inhibition in prokaryotes) highlight evolutionary adaptations to nitrogen metabolism.

Advanced: How can metabolic engineering strategies optimize L-Ornithine production in Bacillus amyloliquefaciens using inulin as a substrate?

Key methodological steps include:

- Substrate Optimization : Response Surface Methodology (RSM) with Box-Behnken design to determine ideal inulin, peptone, and MgSO₄ concentrations. A quadratic polynomial model (e.g., ) predicts yield maxima .

- Genetic Modifications : Overexpression of argCJBD operon and deletion of argR to bypass feedback inhibition.

- Fermentation Monitoring : Real-time HPLC analysis to track intermediates like N-acetylornithine.

This approach improves yield by 30–40% compared to traditional glucose-based media, as validated in B. amyloliquefaciens .

Basic: What analytical techniques are recommended for characterizing N2-methyl-L-Ornithine, and how do they ensure structural accuracy?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies methylation at the N2 position via characteristic shifts (e.g., δ 2.7–3.1 ppm for N-CH₃) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (C₆H₁₄N₂O₂) and fragments (e.g., m/z 130.1 for [M+H]+) .

- Chromatography : Reverse-phase HPLC with derivatization (e.g., AccQ-Tag) resolves enantiomeric purity (>99%) .

Cross-validation using reference standards from NIST or Sigma-Aldrich ensures reproducibility .

Advanced: How can discrepancies in reported enzymatic activities of ornithine transcarbamylase (OTC) be resolved when studying N2-methyl-L-Ornithine as a substrate?

- Kinetic Reassessment : Use purified OTC and standardized assays (e.g., coupled with citrulline detection at 340 nm). Control for pH (8.0–8.5) and ammonium concentration .

- Molecular Docking : Compare binding affinities of N2-methyl-L-Ornithine vs. L-Ornithine using AutoDock Vina. Methylation may sterically hinder carbamoyl phosphate binding.

- Data Normalization : Report activities as % wild-type OTC activity to account for batch variations. Meta-analyses of published kcat/Km values can identify outlier methodologies .

Basic: What role does N2-methyl-L-Ornithine play in polyamine biosynthesis, and what experimental models are used to study its effects?

N2-methyl-L-Ornithine acts as a precursor for methylated polyamines (e.g., N²-methylspermidine) in Streptomyces spp., influencing antibiotic synthesis.

- In Vitro Models : E. coli knockout strains (ΔspeC) supplemented with methylated ornithine assess polyamine rescue .

- Isotope Labeling : ¹³C-methyl tracing in Bacillus subtilis quantifies incorporation into spermidine via LC-MS .

Advanced: What computational approaches predict the physicochemical properties of N2-methyl-L-Ornithine, and how do they compare with empirical data?

- Quantum Chemistry : Density Functional Theory (DFT) calculates pKa (∼9.5 for N2-methyl group) and logP (−3.2) .

- Quantitative Structure-Property Relationship (QSPR) : Neural networks trained on 2,100+ compounds predict solubility (∼85 g/L in water) and melting point (233°C dec.) .

- Validation : Experimental data from NIST (e.g., thermogravimetric analysis) show <5% deviation from predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.